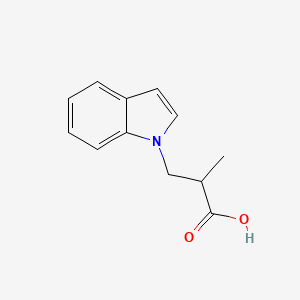

3-(1H-Indol-1-yl)-2-methylpropanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1H-Indol-1-yl)-2-methylpropanoic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing crucial roles in cell biology and various therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale catalytic processes. For example, the Buchwald-Hartwig amination is a widely used method for the synthesis of indole derivatives on an industrial scale . This method involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

化学反应分析

Types of Reactions

3-(1H-Indol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

Reduction: Reduction of the indole ring can yield indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

科学研究应用

Medicinal Chemistry

Antibacterial Activity

One of the significant applications of 3-(1H-Indol-1-yl)-2-methylpropanoic acid is in the development of antibacterial agents. Research has shown that derivatives of indole compounds exhibit potent antibacterial activity against various strains, including drug-resistant bacteria. For instance, studies on tris(1H-indol-3-yl)methylium salts demonstrated high efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL .

Mechanism of Action

The antibacterial mechanism is believed to involve disruption of bacterial membrane integrity. Compounds similar to this compound have been shown to affect membrane function, leading to cell lysis and death of pathogenic bacteria . This property makes it a candidate for further development into therapeutic agents aimed at combating antibiotic resistance.

Agricultural Applications

Agrochemicals

Indole derivatives, including this compound, are also being explored for their potential as agrochemicals. The structural features of indoles allow them to act as plant growth regulators and pesticides. Research indicates that certain indole derivatives can enhance plant growth and resistance to pests, thereby improving crop yields .

Case Study: Plant Growth Promotion

In a controlled study, the application of indole derivatives resulted in increased biomass and improved resistance to biotic stress in crops. The specific effects varied with different concentrations, highlighting the need for further research to optimize formulations for agricultural use.

Materials Science

Functional Materials

The unique properties of this compound lend themselves to applications in materials science, particularly in the development of functional materials such as sensors and organic electronics. The compound's ability to form stable complexes with metals opens avenues for its use in electronic devices where charge transport is critical .

Synthesis and Characterization

Recent advancements in synthesis methods have allowed for the efficient production of this compound with high purity and yield. Techniques such as microflow technology have been employed to enhance reaction conditions, leading to better reproducibility and scalability of production .

Data Table: Summary of Applications

作用机制

The mechanism of action of 3-(1H-Indol-1-yl)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to specific receptors and enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

3-(1H-Indol-1-yl)-2-methylpropanoic acid is unique due to its specific structural features and the resulting biological activities. Its propanoic acid side chain differentiates it from other indole derivatives, potentially leading to distinct pharmacological properties .

生物活性

3-(1H-Indol-1-yl)-2-methylpropanoic acid, a compound with notable structural features, has drawn attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features an indole moiety that is known for its diverse biological activities. The indole structure contributes significantly to the compound's ability to interact with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MIC) of various indole derivatives against common bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 0.5 |

| This compound | Escherichia coli | 8 |

| This compound | Klebsiella pneumoniae | 2 |

These findings indicate that the compound exhibits significant antibacterial activity, particularly against drug-resistant strains such as MRSA. The study also noted that the compound's activity was comparable to or exceeded that of established antibiotics like levofloxacin .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A recent study demonstrated that this compound effectively inhibited the growth of A549 lung cancer cells, showing a preferential suppression compared to non-tumor fibroblast cells. The following table presents the antiproliferative effects observed:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 10 |

| This compound | HeLa (cervical cancer) | 15 |

The results indicate a promising anticancer profile, with potential mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its interactions with specific molecular targets. Research suggests that indole derivatives may modulate signaling pathways involved in cell proliferation and apoptosis. Notably, compounds similar to this one have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies and Research Findings

Several case studies have explored the therapeutic applications of indole derivatives:

- Antibacterial Efficacy : A study involving a series of indole derivatives showed that those with longer carbon chains exhibited enhanced antibacterial activity against resistant strains, suggesting structure-activity relationships that merit further exploration .

- Cancer Treatment : In vivo studies have indicated that certain indole derivatives can significantly reduce tumor growth in models of colorectal cancer, highlighting their potential as therapeutic agents in oncology .

属性

IUPAC Name |

3-indol-1-yl-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(12(14)15)8-13-7-6-10-4-2-3-5-11(10)13/h2-7,9H,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRQCALDRRWTLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。